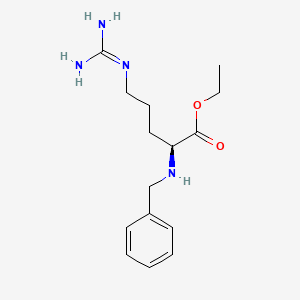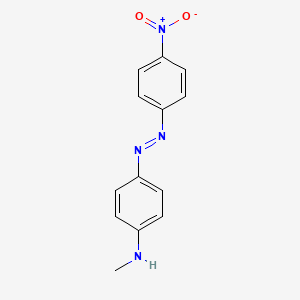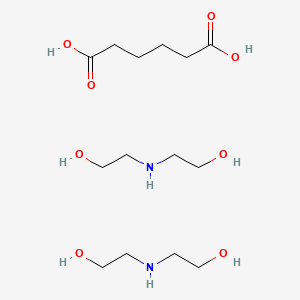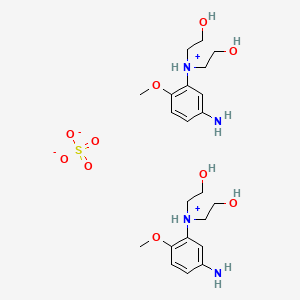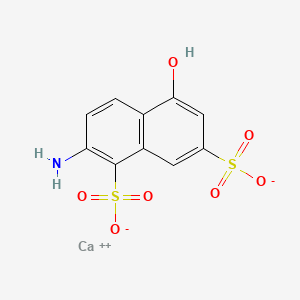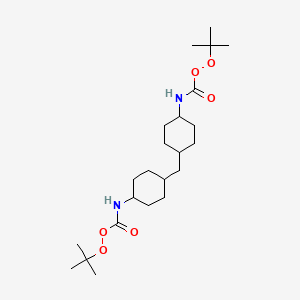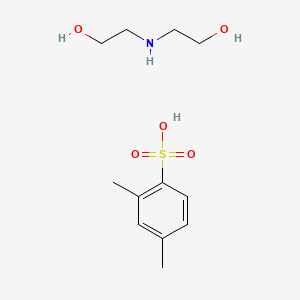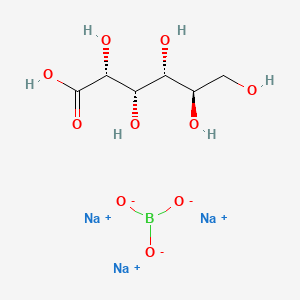![molecular formula C22H41N3O B12675212 N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide CAS No. 93893-34-6](/img/structure/B12675212.png)
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide is an organic compound with a complex structure that includes both amine and amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide typically involves the reaction of 9,12,15-octadecatrienoic acid with N-[2-[(2-aminoethyl)amino]ethyl]amine. The reaction is carried out under controlled conditions, often involving the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and output .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different alkyl groups to the amine functionalities .
Aplicaciones Científicas De Investigación
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialized polymers and surfactants .
Mecanismo De Acción
The mechanism by which N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate these targets, leading to changes in cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-aminoethyl)amine: Similar in structure but lacks the long-chain fatty acid component.
N,N-bis(2-aminoethyl)ethylenediamine: Another related compound with multiple amine groups but different overall structure
Uniqueness
N-[2-[(2-Aminoethyl)amino]ethyl]-9,12,15-octadecatrienamide is unique due to its combination of amine and amide functionalities along with a long-chain polyunsaturated fatty acid. This structure imparts specific chemical and biological properties that are not found in simpler amine or amide compounds .
Propiedades
Número CAS |
93893-34-6 |
|---|---|
Fórmula molecular |
C22H41N3O |
Peso molecular |
363.6 g/mol |
Nombre IUPAC |
(9E,12E,15E)-N-[2-(2-aminoethylamino)ethyl]octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H41N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)25-21-20-24-19-18-23/h3-4,6-7,9-10,24H,2,5,8,11-21,23H2,1H3,(H,25,26)/b4-3+,7-6+,10-9+ |
Clave InChI |
DNMNDVSFVZUBTJ-IUQGRGSQSA-N |
SMILES isomérico |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)NCCNCCN |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)NCCNCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


